molecular formula C12H14O2 B4993205 (2E,4E)-5-(4-methoxyphenyl)penta-2,4-dien-1-ol

(2E,4E)-5-(4-methoxyphenyl)penta-2,4-dien-1-ol

Cat. No.: B4993205
M. Wt: 190.24 g/mol
InChI Key: JYYGXXKNVIOVOV-ZUVMSYQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,4E)-5-(4-methoxyphenyl)penta-2,4-dien-1-ol is an organic compound characterized by the presence of a methoxyphenyl group attached to a penta-2,4-dien-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-5-(4-methoxyphenyl)penta-2,4-dien-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and appropriate dienes.

    Reaction Conditions: The key steps involve aldol condensation reactions under basic conditions, followed by reduction and dehydration steps to form the desired diene structure.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the aldol condensation and subsequent reactions.

    Optimization: Optimization of reaction conditions to maximize yield and purity.

    Automation: Implementation of automated systems for continuous production and monitoring.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-5-(4-methoxyphenyl)penta-2,4-dien-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 5-(4-methoxyphenyl)pentan-1-ol.

    Substitution: Formation of brominated or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E,4E)-5-(4-methoxyphenyl)penta-2,4-dien-1-ol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms.

Biology

In biological research, this compound may be used to investigate the effects of methoxyphenyl groups on biological activity. It can be used in studies involving enzyme interactions and metabolic pathways.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research may focus on its anti-inflammatory, antioxidant, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure makes it valuable for developing new materials and products.

Mechanism of Action

The mechanism of action of (2E,4E)-5-(4-methoxyphenyl)penta-2,4-dien-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic processes.

    Receptor Binding: Binding to receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2E,4E)-5-phenylpenta-2,4-dien-1-ol: Lacks the methoxy group, which may affect its reactivity and biological activity.

    (2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dien-1-ol: Contains a hydroxy group instead of a methoxy group, leading to different chemical properties.

    (2E,4E)-5-(4-methylphenyl)penta-2,4-dien-1-ol: Has a methyl group instead of a methoxy group, influencing its steric and electronic effects.

Uniqueness

The presence of the methoxy group in (2E,4E)-5-(4-methoxyphenyl)penta-2,4-dien-1-ol imparts unique chemical and biological properties. This functional group can enhance the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

(2E,4E)-5-(4-methoxyphenyl)penta-2,4-dien-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-12-8-6-11(7-9-12)5-3-2-4-10-13/h2-9,13H,10H2,1H3/b4-2+,5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYGXXKNVIOVOV-ZUVMSYQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C=C/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.